Ractopamine-d6 Ketone Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

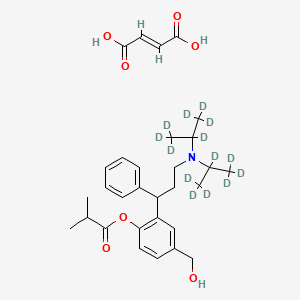

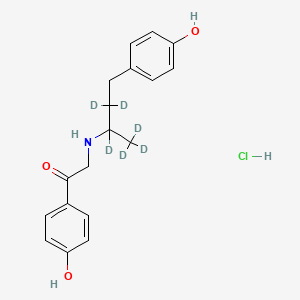

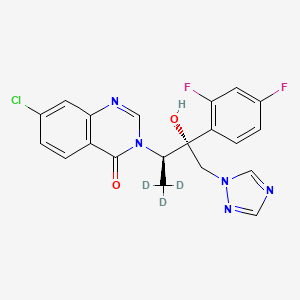

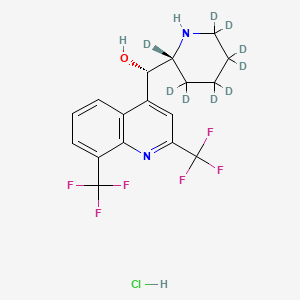

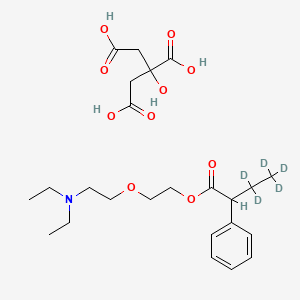

Ractopamine-d6 Ketone Hydrochloride is a stable isotope labelled product . It is an intermediate for the synthesis of labeled Ractopamine . It is used in the field of forensic and toxicology reference materials .

Synthesis Analysis

A heterogeneous (Rh and Pt) catalyzed protocol for the fast and efficient synthesis of ractopamine hydrochloride under microwave-assisted reductive amination protocol starting from raspberry ketone and octopamine has been reported .Molecular Structure Analysis

The molecular formula of this compound is C18H16D6ClNO3 .Physical And Chemical Properties Analysis

This compound is slightly soluble in methanol and water . The molecular weight is 343.88 .Aplicaciones Científicas De Investigación

Understanding the Mechanisms and Effects

Ractopamine-d6 Ketone Hydrochloride, primarily studied in the context of its parent compound, ractopamine, has been the subject of numerous studies due to its wide range of applications in scientific research. It is important to note that while the specific derivative "this compound" itself is less frequently mentioned, the underlying research on ractopamine provides insights into its potential applications and effects.

Feed Efficiency and Carcass Leanness in Livestock

Research on ractopamine hydrochloride has primarily focused on its use as a feed additive to improve feed efficiency and carcass leanness in livestock. Studies have shown that ractopamine, a β-adrenergic agonist, can significantly impact the redistribution of nutrients, reducing fat deposition and increasing lean muscle mass in animals. This application underscores its potential utility in enhancing livestock production efficiency and meat quality (Ritter et al., 2017).

Influence on Meat Quality

The effects of ractopamine on meat quality have been extensively studied. Findings suggest that while ractopamine improves performance and carcass characteristics, its influence on meat quality, particularly in terms of color, fatty acid composition, and tenderness, is complex and warrants further investigation. These aspects are crucial for understanding how ractopamine, including its derivatives, can be used to meet consumer preferences for meat products (Priscila Furtado Campos et al., 2013).

Potential Therapeutic Applications

Beyond its agricultural uses, there is interest in the therapeutic potential of compounds like this compound. For example, ractopamine's role as a β1/2-adrenergic receptor agonist suggests it may have implications for glucose metabolism and possibly for reducing the risk of type 2 diabetes. This hypothesis is based on the idea that activating β-adrenoceptors could lead to glucose-lowering effects independent of insulin, highlighting a novel area for scientific exploration (Frank S Fan, 2022).

Implications for Substance Misuse

Interestingly, research has also explored the potential of ractopamine residues in meat to influence substance misuse disorders. This line of investigation is grounded in the activation of trace amine-associated receptor 1 (TAAR1) by ractopamine, which might indirectly impact behaviors associated with the misuse of substances such as cocaine and nicotine. While this area is highly speculative, it represents a fascinating intersection of nutrition, pharmacology, and addiction science, suggesting broader societal implications of ractopamine's use in livestock production (F. S. Fan, 2022).

Safety and Hazards

Direcciones Futuras

A study has been conducted to determine the necessary withdrawal time among cattle group-fed RAC to achieve residue concentrations below tolerance levels in muscle and off-target tissues . This provides a baseline for the development of management protocol recommendations associated with withdrawal following group-feeding of RAC to beef cattle in countries that allow RAC use and intend to export to global markets which may be subject to zero tolerance policies and off-target tissue testing .

Mecanismo De Acción

Target of Action

Ractopamine-d6 Ketone Hydrochloride is a deuterium-labeled version of Ractopamine . Ractopamine primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has various functions in the body, including the regulation of the menstrual cycle and reproductive system.

Mode of Action

Ractopamine is a β-adrenergic agonist . It binds to the beta-adrenergic receptors and activates them. This activation leads to various physiological changes.

Biochemical Pathways

The biochemical pathways affected by Ractopamine are not fully elucidated. As a β-adrenergic agonist, it is likely to affect pathways related to adrenergic signaling. More research is needed to fully understand the specific pathways and their downstream effects influenced by this compound .

Pharmacokinetics

The deuterium substitution in this compound is known to potentially affect the pharmacokinetic and metabolic profiles of the drug .

Result of Action

Ractopamine is used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals . It promotes weight gain and reduces fat deposition . .

Propiedades

IUPAC Name |

2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAJDAWSDWXQOQ-RUUVDYPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)

![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)

![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)